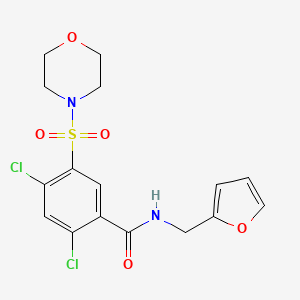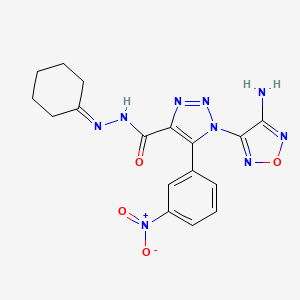![molecular formula C22H15Br2ClN2O3 B11536083 3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11536083.png)
3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
Name: 3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol
Formula: CHBrClNO
Preparation Methods
Synthesis Routes::
Bromination: Start with 2,6-dimethoxyphenol and brominate it at positions 3 and 4 using bromine or a brominating agent. This yields the dibromo intermediate.
Imine Formation: React the dibromo intermediate with 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline to form the imine linkage.
Methylation: Finally, methylate the phenolic hydroxyl group using a methylating agent (e.g., dimethyl sulfate or methyl iodide).
Industrial Production:: The industrial synthesis typically involves optimized reaction conditions and scalable processes to achieve high yields.
Chemical Reactions Analysis
Oxidation: The phenolic hydroxyl group can undergo oxidation to form a quinone derivative.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The bromine atoms are susceptible to substitution reactions.
Common Reagents: Bromine, chloroform, aniline derivatives, and methylating agents.
Major Products: The final compound itself, along with intermediates formed during the synthesis.
Scientific Research Applications
Chemistry: Used as a model compound for studying imine chemistry and oxidative transformations.
Biology: Investigated for potential biological activities (e.g., antioxidant properties).
Medicine: Research on its pharmacological effects and potential therapeutic applications.
Industry: Possible use in materials science or as a building block for more complex molecules.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular receptors or enzymes.
- Further studies are needed to elucidate its specific targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of bromine, imine, and benzoxazole moieties sets it apart.
Similar Compounds: Explore related structures like other phenolic derivatives or imines.
Properties
Molecular Formula |
C22H15Br2ClN2O3 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
3,4-dibromo-2-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H15Br2ClN2O3/c1-11-3-6-17-18(7-11)30-22(27-17)13-8-12(4-5-16(13)25)26-10-14-20(24)15(23)9-19(29-2)21(14)28/h3-10,28H,1-2H3 |
InChI Key |
AZNMGXDWWXOOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide](/img/structure/B11536000.png)
![Thiazolo[4,5-d]pyrimidine-5,7-diamine, 2-methylthio-](/img/structure/B11536002.png)
![N-propyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11536012.png)
![N-tert-Butyl-2-[N'-(2-iodobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536019.png)
![(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11536022.png)

![4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)](/img/structure/B11536033.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-benzimidazol-2-ylmethylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536042.png)
![N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536046.png)

![N,N'-propane-1,2-diylbis[4-(phenylcarbonyl)benzamide]](/img/structure/B11536052.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11536058.png)
![Ethyl 2-benzyl-7-bromo-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11536076.png)
